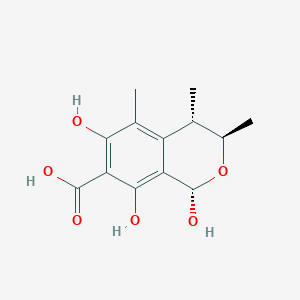
Citrinin hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citrinin hydrate is a mycotoxin produced by various fungi, including Penicillium, Aspergillus, and Monascus. Its chemical structure consists of a dihydrocoumarin ring fused with a quinone moiety, with a lactone group at the C-7 position. This compound has been associated with various toxicities, including nephrotoxicity, hepatotoxicity, and genotoxicity.
作用機序
The mechanism of action of citrinin hydrate is complex and not fully understood. However, it is believed that this compound induces toxicity by generating reactive oxygen species (ROS) and causing oxidative stress. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. This compound has also been shown to inhibit mitochondrial function and induce apoptosis in various cell lines.
Biochemical and physiological effects:
This compound has been shown to induce various biochemical and physiological effects, including nephrotoxicity, hepatotoxicity, and genotoxicity. Nephrotoxicity is the most common effect of this compound, with the toxin causing damage to the kidneys and impairing their function. Hepatotoxicity is another common effect of this compound, with the toxin causing liver damage and impairing liver function. Genotoxicity is another effect of this compound, with the toxin causing DNA damage and mutations.
実験室実験の利点と制限
Citrinin hydrate has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it can be used to study the mechanisms of toxicity and develop therapeutic interventions. However, one limitation is that it is highly toxic and requires special handling and disposal. Another limitation is that it is difficult to study in vivo due to its toxicity and low solubility in water.
将来の方向性
There are several future directions for citrinin hydrate research. One direction is to study the mechanisms of toxicity in more detail and develop therapeutic interventions to mitigate its toxic effects. Another direction is to study the effects of this compound on plant growth and development, as it has been shown to inhibit plant growth and development. Additionally, there is a need to develop more sensitive and specific methods for detecting this compound in food and feed samples to prevent contamination and reduce the risk of toxicity to humans and animals.
科学的研究の応用
Citrinin hydrate has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell lines. This compound has also been implicated in the development of various diseases, including kidney disease, liver disease, and cancer. Furthermore, this compound has been used as a tool to study the mechanisms of toxicity and the development of therapeutic interventions.
特性
CAS番号 |
157643-56-6 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC名 |
(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1 |
InChIキー |
MBTAFMZUDOUGPS-CGKQSRJASA-N |
異性体SMILES |
C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
SMILES |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
正規SMILES |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
その他のCAS番号 |
157643-56-6 |
同義語 |
3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid citrinin hydrate citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



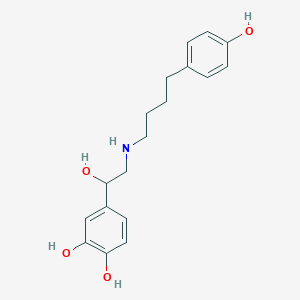

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

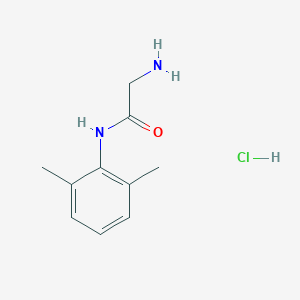
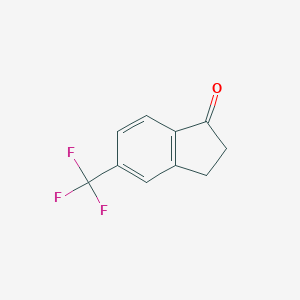
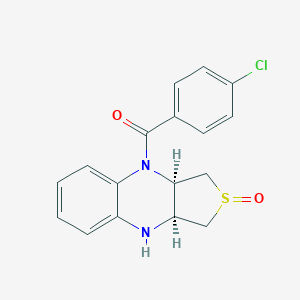

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)